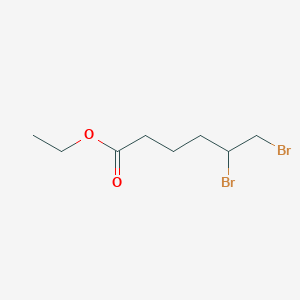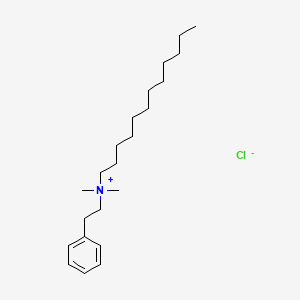
Ethyl 5,6-dibromohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5,6-dibromohexanoate is an organic compound with the molecular formula C8H14Br2O2. It is an ester derivative, characterized by the presence of two bromine atoms on the hexanoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5,6-dibromohexanoate can be synthesized through the bromination of ethyl hexanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 5th and 6th positions of the hexanoate chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include steps for purification, such as distillation or recrystallization, to remove any unreacted starting materials or by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5,6-dibromohexanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form ethyl hexanoate by using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Substitution: Ethyl 5-hydroxyhexanoate or ethyl 5-aminohexanoate.
Reduction: Ethyl hexanoate.
Elimination: 5-hexenoic acid ethyl ester.
Aplicaciones Científicas De Investigación
Ethyl 5,6-dibromohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 5,6-dibromohexanoate involves its interaction with nucleophiles, leading to substitution or elimination reactions. The bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic applications to create new compounds with desired properties.
Comparación Con Compuestos Similares
Ethyl 5,6-dibromohexanoate can be compared with other brominated esters, such as:
Ethyl 6-bromohexanoate: Contains a single bromine atom and is less reactive in substitution reactions.
Ethyl 2-bromohexanoate: Bromine is positioned at the 2nd carbon, leading to different reactivity and applications.
Ethyl 4-bromobutyrate: A shorter chain ester with bromine at the 4th position, used in different synthetic contexts.
This compound is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
92510-44-6 |
|---|---|
Fórmula molecular |
C8H14Br2O2 |
Peso molecular |
302.00 g/mol |
Nombre IUPAC |
ethyl 5,6-dibromohexanoate |
InChI |
InChI=1S/C8H14Br2O2/c1-2-12-8(11)5-3-4-7(10)6-9/h7H,2-6H2,1H3 |
Clave InChI |
GEBYDSVBJGRYOO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea](/img/structure/B14352526.png)
![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)

![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)






![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)
